molecular formula C9H15N3O2S B1382809 4-amino-N-butylpyridine-2-sulfonamide CAS No. 1803600-69-2

4-amino-N-butylpyridine-2-sulfonamide

Cat. No. B1382809
CAS RN: 1803600-69-2
M. Wt: 229.3 g/mol
InChI Key: YGUHFJZTCPCBJO-UHFFFAOYSA-N
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Description

4-Amino-N-butylpyridine-2-sulfonamide is a chemical compound bearing a pyridine structure with an appended butyl chain and a sulfonamide functional group. Its CAS number is 1803600-69-2 .


Molecular Structure Analysis

The molecular weight of 4-amino-N-butylpyridine-2-sulfonamide is 229.3 . The InChI code is 1S/C9H15N3O2S/c1-2-3-5-12-15(13,14)9-7-8(10)4-6-11-9/h4,6-7,12H,2-3,5H2,1H3,(H2,10,11) .


Physical And Chemical Properties Analysis

4-Amino-N-butylpyridine-2-sulfonamide is a powder at room temperature .

Scientific Research Applications

Nonlinear Optical Materials

“4-amino-N-butylpyridine-2-sulfonamide” has potential applications in the development of nonlinear optical (NLO) materials. These materials are crucial for various optoelectronic devices due to their ability to alter the frequency of light. The compound’s structure, which likely includes a conjugated system, can enhance electronic NLO polarization response, making it suitable for applications such as optical switching, modulation, and telecommunication systems .

Antiplasmodial Agents

Another significant application is in the field of antimalarial drug development. Compounds with similar structures have been synthesized and shown strong antiparasitic activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. While not directly mentioned, “4-amino-N-butylpyridine-2-sulfonamide” could be a candidate for creating new classes of antiplasmodial agents .

Photovoltaic and Solar Cells

The compound may also find use in the energy sector, particularly in the enhancement of photovoltaic and solar cells. Materials with similar properties have been investigated for their efficiency in converting solar energy into electricity, suggesting that “4-amino-N-butylpyridine-2-sulfonamide” could contribute to the development of more efficient solar technologies .

Mechanism of Action

While the specific mechanism of action for 4-amino-N-butylpyridine-2-sulfonamide is not available, sulfonamides in general have been known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .

Safety and Hazards

The safety information for 4-amino-N-butylpyridine-2-sulfonamide includes several hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-amino-N-butylpyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-2-3-5-12-15(13,14)9-7-8(10)4-6-11-9/h4,6-7,12H,2-3,5H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUHFJZTCPCBJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-butylpyridine-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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